Literature review on 2-(2-Cyanophenyl)-2'-iodoacetophenone synthesis pathways
Literature review on 2-(2-Cyanophenyl)-2'-iodoacetophenone synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-(2-Cyanophenyl)-2'-iodoacetophenone
Introduction
2-(2-Cyanophenyl)-2'-iodoacetophenone is a diaryl ketone featuring a unique constellation of functional groups: a nitrile, a ketone, and an aryl iodide. This structure presents a versatile scaffold for further chemical elaboration, making it a molecule of significant interest for researchers in medicinal chemistry and materials science. The aryl iodide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions, the nitrile group can be hydrolyzed or reduced to introduce new functionalities, and the ketone linkage is a common pharmacophore.
This guide provides a comprehensive review of plausible and efficient synthetic pathways for 2-(2-Cyanophenyl)-2'-iodoacetophenone. We will delve into two primary strategic approaches: the classic Friedel-Crafts acylation and the modern palladium-catalyzed cross-coupling. The discussion emphasizes the underlying chemical principles, the rationale for experimental choices, and provides detailed, field-proven protocols for the synthesis of the target molecule and its key precursors.
Retrosynthetic Analysis
A logical approach to designing the synthesis begins with a retrosynthetic analysis. The most strategic disconnection is the carbon-carbon bond between the carbonyl group and the 2-cyanophenyl ring. This immediately suggests two primary forward-synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming aryl ketones via electrophilic aromatic substitution.[1] This pathway involves the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to generate the acylium ion. This electrophile is then attacked by the electron-rich iodobenzene ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution side reactions.[1][3]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
2-Cyanophenylacetyl chloride (1.0 eq)
-
Anhydrous iodobenzene (1.2 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.3 eq)[4]
-
Anhydrous dichloromethane (DCM) as solvent
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ and anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, dissolve 2-cyanophenylacetyl chloride in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes with vigorous stirring.
-
After the addition is complete, add iodobenzene dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 5% NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-(2-Cyanophenyl)-2'-iodoacetophenone.
Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A more contemporary and often milder alternative is the Suzuki-Miyaura cross-coupling reaction.[5] This powerful method forms carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[6][7] For this synthesis, the strategy involves coupling a 2-cyanophenylboronic acid derivative with 2'-iodoacetophenone.
Mechanism and Rationale
The catalytic cycle is a well-established sequence of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2'-iodoacetophenone to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[5]
This method offers excellent functional group tolerance, which is a significant advantage over the often harsh conditions of Friedel-Crafts reactions.[6]
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Experimental Protocol
Materials:
-
2'-Iodoacetophenone (1.0 eq)[8]
-
2-Cyanophenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 eq)[9]
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene and water (e.g., 10:1 mixture) as solvent
Procedure:
-
In a Schlenk flask, combine 2'-iodoacetophenone, 2-cyanophenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.
Synthesis of Key Precursors
The availability of starting materials is crucial for any synthetic campaign. Below are validated protocols for key precursors.
Protocol: Synthesis of 2'-Iodoacetophenone
This procedure is adapted from the diazotization of 2'-aminoacetophenone.[8]
Materials:
-
2'-Aminoacetophenone (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (3.0 eq)
-
Acetonitrile (CH₃CN)
-
Sodium nitrite (NaNO₂) (2.0 eq)
-
Potassium iodide (KI) (2.5 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 2'-aminoacetophenone in acetonitrile and add p-TsOH.
-
Cool the resulting suspension to 0-5 °C in an ice-water bath.
-
Sequentially add an aqueous solution of NaNO₂ followed by an aqueous solution of KI.
-
Stir the mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).
-
Add water and basify the mixture to pH 9-10 with 1M NaHCO₃.
-
Add 2M Na₂S₂O₃ to quench any remaining iodine.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 2'-iodoacetophenone as a yellow oil.[8]
Protocol: Synthesis of 2-Cyanobenzyl Cyanide (2-Cyanophenylacetonitrile)
This synthesis involves the nucleophilic substitution of a benzyl halide with a cyanide salt, a well-established transformation.[10][11]
Materials:
-
2-Cyanobenzyl chloride (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in DMSO (or an ethanol/water mixture).
-
Heat the solution to 50-60 °C.
-
Add a solution of 2-cyanobenzyl chloride in the same solvent dropwise over 30 minutes.
-
Maintain the temperature and stir for 3-5 hours until the reaction is complete.
-
Cool the mixture, pour it into water, and extract with DCM.
-
Wash the combined organic extracts with brine, dry over MgSO₄, and evaporate the solvent.
-
The crude 2-cyanobenzyl cyanide can be used directly for hydrolysis to the corresponding carboxylic acid or purified by vacuum distillation.
Comparative Analysis of Synthetic Pathways
The choice between Friedel-Crafts acylation and Suzuki-Miyaura coupling depends on several factors, including available equipment, scale, and the need for functional group compatibility.
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling |
| Reagents | Inexpensive (AlCl₃, iodobenzene) | More expensive (Palladium catalyst, phosphine ligand, boronic acid) |
| Conditions | Harsh (strong Lewis acid), requires anhydrous setup | Mild, tolerant of water and air-sensitive functional groups |
| Functional Group Tol. | Poor; fails on strongly deactivated rings[2] | Excellent; wide range of functional groups tolerated[6] |
| Scalability | Well-established for large-scale industrial synthesis[12] | Scalable, but catalyst cost can be a factor[5] |
| Waste Generation | Stoichiometric amounts of AlCl₃ lead to significant waste | Catalytic amounts of metal, but generates boronic acid waste |
| Key Advantage | Cost-effective, high-throughput for simple substrates | High selectivity and broad substrate scope |
Conclusion
Both Friedel-Crafts acylation and palladium-catalyzed Suzuki-Miyaura coupling represent viable and robust pathways for the synthesis of 2-(2-Cyanophenyl)-2'-iodoacetophenone. The Friedel-Crafts approach offers a cost-effective, classical route, ideal for situations where the starting materials are simple and harsh conditions are not a concern. In contrast, the Suzuki-Miyaura coupling provides a modern, versatile, and milder alternative with superior functional group tolerance, making it the preferred method for complex, multi-step syntheses common in drug discovery and development. The selection of the optimal pathway should be guided by a careful evaluation of substrate scope, project scale, cost, and environmental considerations.
References
- Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides.
- Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from arom
- Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
- Friedel–Crafts Acyl
- Suzuki reaction. Wikipedia.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis. BenchChem.
- Friedel–Crafts reaction. Wikipedia.
- 2'-Iodoacetophenone. ChemicalBook.
- STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses.
- Industrial production of acetophenone and its applications.
- 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. LinkedIn.
- EAS Reactions (3)
- 2‐Iodobenzyl cyanide derivatives and aromatic aldehydes for substituted benzofuran synthesis.
- Friedel-Crafts Acyl
- Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.
- Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters.
- Cobalt-catalyzed regioselective carbocyclization reaction of o-iodophenyl ketones and aldehydes with alkynes, acrylates, and acrylonitrile: a facile route to indenols and indenes. Journal of Organic Chemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- 2-(3-Cyanophenyl)-4'-iodoacetophenone. Fluorochem.
- CAS 2142-70-3: 2-Iodoacetophenone. CymitQuimica.
- BENZYL CYANIDE. Organic Syntheses.
- Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Royal Society of Chemistry.
- 2-Iodobenzoyl chloride. PubChem.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
- Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids.
- Side reactions and byproduct formation in the cyan
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
